molecular formula C11H8N2O2 B1360806 Methyl 4-cyano-1H-indole-6-carboxylate CAS No. 885518-38-7

Methyl 4-cyano-1H-indole-6-carboxylate

Cat. No.: B1360806
CAS No.: 885518-38-7
M. Wt: 200.19 g/mol
InChI Key: AEYKJQBQENXMBM-UHFFFAOYSA-N
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Description

Methyl 4-cyano-1H-indole-6-carboxylate (CAS: 885518-38-7) is a heterocyclic organic compound featuring an indole core substituted with a cyano (-CN) group at the 4-position and a methyl ester (-COOCH₃) at the 6-position. This compound is primarily utilized as a pharmaceutical intermediate, with applications in drug discovery and synthesis due to its electron-withdrawing substituents, which influence reactivity and binding properties . Its molecular formula is C₁₁H₈N₂O₂, and it is commercially available with a purity of ≥95% .

Properties

IUPAC Name

methyl 4-cyano-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)7-4-8(6-12)9-2-3-13-10(9)5-7/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYKJQBQENXMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C=CNC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646127
Record name Methyl 4-cyano-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-38-7
Record name Methyl 4-cyano-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-1H-indole-6-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core. Subsequent functionalization steps introduce the cyano and carboxylate ester groups.

    Fischer Indole Synthesis: Phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core.

    Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Esterification: The carboxylate ester group is introduced through esterification of the corresponding carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-1H-indole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole ring or the functional groups attached to it.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.

    Reduction: Amino derivatives or other reduced forms.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-cyano-1H-indole-6-carboxylate has been investigated for its potential therapeutic properties. Indole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Research has shown that compounds containing the indole structure can modulate various biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. The compound's ability to interact with specific molecular targets makes it a candidate for developing novel anticancer agents .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays, suggesting its potential as a lead compound in developing new antibiotics. The presence of the cyano group enhances the molecule's reactivity and biological activity against various pathogens .

Synthetic Applications

This compound serves as a key intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows it to participate in various multicomponent reactions, which are valuable in constructing diverse chemical libraries.

Multicomponent Reactions

The compound has been utilized in multicomponent reactions to generate new indole-based derivatives. These reactions often involve the combination of aldehydes, isocyanides, and amines under mild conditions, leading to high yields of functionalized products .

Synthesis of Fluorescent Probes

Recent advancements have seen the use of this compound in synthesizing fluorescent probes for biological imaging. The incorporation of this compound into nucleosides has resulted in fluorescent derivatives that exhibit desirable photophysical properties .

Photophysical Characterization

The photophysical properties of this compound have been characterized to understand its behavior in different environments. Studies indicate that modifications to the indole structure can significantly affect its fluorescence characteristics, making it suitable for applications in bioimaging and sensor technology .

Case Study 1: Anticancer Screening

In a study aimed at evaluating the anticancer activity of indole derivatives, this compound was synthesized and tested against several cancer cell lines. The results indicated significant cytotoxicity, which correlated with its structural features that promote interaction with cellular targets involved in cancer progression.

Case Study 2: Development of Fluorescent Probes

A research group synthesized a series of fluorescent nucleosides incorporating this compound to assess their utility in live-cell imaging. The resulting compounds exhibited strong fluorescence and stability under physiological conditions, demonstrating their potential for tracking biological processes in real-time.

Data Tables

Application AreaDescriptionReferences
Anticancer ActivityInhibition of cancer cell proliferation
Antimicrobial PropertiesActivity against various pathogens
Synthetic MethodologiesKey intermediate in multicomponent reactions
Photophysical StudiesCharacterization for bioimaging applications

Mechanism of Action

The mechanism of action of Methyl 4-cyano-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. The cyano and carboxylate ester groups contribute to its reactivity and binding affinity, influencing its biological effects.

Comparison with Similar Compounds

Cyano-Substituted Indole Carboxylates

Compound Name Substituent Position Molecular Formula Molecular Weight Key Applications References
Methyl 4-cyano-1H-indole-6-carboxylate 4-CN, 6-COOCH₃ C₁₁H₈N₂O₂ 200.19 Pharmaceutical intermediate
Methyl 3-cyano-1H-indole-7-carboxylate 3-CN, 7-COOCH₃ C₁₁H₈N₂O₂ 200.19 Experimental intermediates
Methyl 3-cyanoindole-4-carboxylate 3-CN, 4-COOCH₃ C₁₁H₈N₂O₂ 200.19 Research reagents

Key Findings :

  • Positional Influence: Substitution at the 6-position (ester) and 4-position (cyano) may optimize steric compatibility in drug-receptor interactions compared to 7- or 3-position esters .

Halogen-Substituted Indole Carboxylates

Compound Name Substituent Molecular Formula Molecular Weight Key Applications References
Methyl 4-bromo-1H-indole-6-carboxylate 4-Br, 6-COOCH₃ C₁₀H₈BrNO₂ 254.08 Skincare, pharmaceuticals
Methyl 4-chloro-1H-indole-6-carboxylate 4-Cl, 6-COOCH₃ C₁₀H₈ClNO₂ 209.63 Drug synthesis
Methyl 4-iodo-1H-indole-6-carboxylate 4-I, 6-COOCH₃ C₁₀H₈INO₂ 301.08 Specialty chemicals

Key Findings :

  • Reactivity: Bromo and iodo analogs exhibit higher molecular weights and polarizability, favoring nucleophilic substitution reactions compared to the cyano derivative .

Amino- and Alkyl-Substituted Indole Carboxylates

Compound Name Substituent Molecular Formula Molecular Weight Key Applications References
Methyl 6-amino-1H-indole-4-carboxylate 6-NH₂, 4-COOCH₃ C₁₀H₁₀N₂O₂ 190.19 Biochemical research
Methyl 4-methyl-1H-indazole-6-carboxylate 4-CH₃, 6-COOCH₃ C₁₀H₁₀N₂O₂ 190.19 Material science

Key Findings :

  • Electronic Contrast: The amino group (electron-donating) in Methyl 6-amino-1H-indole-4-carboxylate increases basicity, contrasting with the electron-withdrawing cyano group in the target compound .

Biological Activity

Methyl 4-cyano-1H-indole-6-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by an indole ring system with a cyano group and a carboxylate ester. This configuration allows for various interactions with biological macromolecules, influencing its reactivity and biological effects.

Key Structural Features:

  • Indole Ring : Facilitates π-π stacking interactions and hydrogen bonding.
  • Cyano Group : Enhances binding affinity to biological targets.
  • Carboxylate Ester : Contributes to the compound's reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The indole core allows it to modulate the activity of various biological pathways, making it a valuable probe in biochemical assays.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated for its efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.0039 mg/mLComplete death within 8 h
Escherichia coli0.025 mg/mLSignificant inhibition
Bacillus subtilisNot specifiedModerate activity observed

The compound's effectiveness against various pathogens suggests its potential as a lead compound in the development of new antimicrobial agents .

Anticancer Activity

This compound is also being explored for its anticancer properties. Studies have indicated that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study:
In a recent study, this compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity. The compound was found to induce apoptosis via the intrinsic pathway, leading to increased caspase activity and PARP cleavage .

Research Findings

Recent publications have highlighted the pharmacological potential of this compound. A comprehensive review analyzed its interactions with various biological targets, suggesting that modifications to the structure could enhance its therapeutic efficacy.

Key Findings:

  • The presence of electron-withdrawing groups like cyano enhances antimicrobial activity.
  • Structural modifications can lead to improved binding affinity to target enzymes.
  • The compound's unique properties make it suitable for further development in drug discovery .

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